molecular formula C13H13FN2 B050842 N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine CAS No. 113248-64-9

N-(4-fluorobenzyl)-1-(pyridin-3-yl)methanamine

Cat. No.: B050842
CAS No.: 113248-64-9
M. Wt: 216.25 g/mol
InChI Key: FALPYPALLCTAIS-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)pyridin-3-ylmethyl-amine is a chemical compound with the molecular formula C13H13FN2 and a molecular weight of 216.25 g/mol. This compound is known for its versatility in scientific research, particularly in the fields of drug synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorobenzyl)pyridin-3-ylmethyl-amine typically involves the reaction of 4-fluorobenzyl chloride with pyridin-3-ylmethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for (4-Fluorobenzyl)pyridin-3-ylmethyl-amine are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions, purification processes, and safety protocols to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobenzyl)pyridin-3-ylmethyl-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

(4-Fluorobenzyl)pyridin-3-ylmethyl-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a building block in the development of new pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Fluorobenzyl)pyridin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorobenzyl)pyridin-3-ylmethyl-amine
  • (4-Bromobenzyl)pyridin-3-ylmethyl-amine
  • (4-Methylbenzyl)pyridin-3-ylmethyl-amine

Uniqueness

(4-Fluorobenzyl)pyridin-3-ylmethyl-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its chloro, bromo, or methyl analogs .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2/c14-13-5-3-11(4-6-13)8-16-10-12-2-1-7-15-9-12/h1-7,9,16H,8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALPYPALLCTAIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354593
Record name 1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113248-64-9
Record name 1-(4-Fluorophenyl)-N-[(pyridin-3-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 113248-64-9
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